molecular formula C17H21NO2 B2931880 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 859865-51-3

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2931880
CAS No.: 859865-51-3
M. Wt: 271.36
InChI Key: SRSQPUKOLPPFOO-UHFFFAOYSA-N
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Description

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the condensation of 6-ethyl-2H-chromen-2-one with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the ethyl group at the 6-position.

    6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Contains a methyl group instead of an ethyl group at the 6-position.

    6-ethyl-4-(morpholin-1-ylmethyl)-2H-chromen-2-one: Contains a morpholine group instead of a piperidine group.

Uniqueness

6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of both the ethyl group at the 6-position and the piperidinyl group at the 4-position. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSQPUKOLPPFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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